An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH)
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH), also known as HEDTA. This powerful chelating agent is of significant interest in various scientific and pharmaceutical applications due to its ability to form stable complexes with a wide range of metal ions.
Core Physicochemical Properties
EDTA-OH is a polyamino-carboxylic acid that acts as a hexadentate ligand, binding to metal ions through its nitrogen and oxygen atoms.[1] Its properties are crucial for understanding its function in chelation therapy, analytical chemistry, and as a stabilizer in pharmaceutical formulations.[2][3]
Quantitative Data Summary
The key physicochemical properties of EDTA-OH are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | 2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid |
| Synonyms | HEDTA, Heedta, Versenol |
| CAS Number | 150-39-0 |
| Molecular Formula | C₁₀H₁₈N₂O₇ |
| Molecular Weight | 278.26 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 212 °C (decomposes) |
| Solubility | Soluble in water |
| pKa Values | pK₁: 2.39, pK₂: 5.37, pK₃: 9.93 (at 25 °C) |
Experimental Protocols
Detailed methodologies for the synthesis of EDTA-OH and the determination of its key physicochemical properties are outlined below.
Synthesis of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH)
This protocol is based on the general principles of the reaction between an amine and a haloacetic acid.
Materials:
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N-(2-hydroxyethyl)ethylenediamine
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Chloroacetic acid
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Sodium hydroxide (B78521) (NaOH)
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Hydrochloric acid (HCl)
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Distilled water
Procedure:
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Neutralization of Chloroacetic Acid: In a reaction vessel, dissolve chloroacetic acid in distilled water. Slowly add a concentrated solution of sodium hydroxide while cooling the vessel in an ice bath to neutralize the acid, forming sodium chloroacetate (B1199739).
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Condensation Reaction: To the sodium chloroacetate solution, add N-(2-hydroxyethyl)ethylenediamine. Heat the mixture to approximately 60-70°C for several hours with constant stirring.
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Second Stage of Condensation: Raise the temperature to 80-90°C and continue the reaction for an additional 2-4 hours to ensure complete condensation.
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Acidification: After the reaction is complete, cool the solution and slowly add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 1.8. This will precipitate the EDTA-OH acid.
-
Isolation and Purification: Collect the precipitated EDTA-OH by filtration. Wash the crude product with cold distilled water to remove any unreacted starting materials and salts.
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Recrystallization: Dissolve the crude EDTA-OH in a minimum amount of hot water and then recrystallize by adding ethanol and allowing the solution to cool slowly.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a temperature below 100°C.
Determination of Solubility
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
Purified EDTA-OH
-
Distilled water (or other solvent of interest)
-
Shaker water bath
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Analytical balance
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Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of purified EDTA-OH to a known volume of distilled water in a sealed flask.
-
Place the flask in a shaker water bath maintained at a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge a sample of the supernatant to remove any undissolved solid particles.
-
Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent.
-
Determine the concentration of EDTA-OH in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility from the concentration of the saturated solution.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance.
Materials:
-
Purified EDTA-OH
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Prepare a solution of EDTA-OH of known concentration (e.g., 1 mM) in distilled water.
-
Add potassium chloride to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Place the solution in a thermostated vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the standardized HCl solution.
-
Titrate the solution by adding small, precise increments of the standardized NaOH solution from a buret.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches the alkaline range (e.g., pH 12).
-
Plot the pH values against the volume of NaOH added to obtain the titration curve.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. These can be determined from the inflection points of the first derivative of the titration curve.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of EDTA-OH's structure and function.
Caption: Chemical structure of EDTA-OH (HEDTA).
Caption: Experimental workflow for determining physicochemical properties.
Caption: Diagram of the metal chelation process by HEDTA.
Caption: Simplified pathway of HEDTA in chelation therapy.
